4-Iodo-2-phenylpyrimidine

Antiviral drug discovery HBV capsid assembly effectors Halogen-dependent SAR

4-Iodo-2-phenylpyrimidine (CAS 1261472-24-5, MF C₁₀H₇IN₂, MW 282.08 g/mol) is a halogenated 2-phenylpyrimidine derivative bearing an iodine atom at the 4-position of the pyrimidine ring. This substitution pattern places the iodine at an electronically activated position for nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling, while the 2-phenyl group provides both steric and electronic modulation of the heterocyclic core.

Molecular Formula C10H7IN2
Molecular Weight 282.08 g/mol
Cat. No. B15247331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodo-2-phenylpyrimidine
Molecular FormulaC10H7IN2
Molecular Weight282.08 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC=CC(=N2)I
InChIInChI=1S/C10H7IN2/c11-9-6-7-12-10(13-9)8-4-2-1-3-5-8/h1-7H
InChIKeyWTEXKEHNJALAFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodo-2-phenylpyrimidine CAS 1261472-24-5: Core Properties and Procurement Context


4-Iodo-2-phenylpyrimidine (CAS 1261472-24-5, MF C₁₀H₇IN₂, MW 282.08 g/mol) is a halogenated 2-phenylpyrimidine derivative bearing an iodine atom at the 4-position of the pyrimidine ring . This substitution pattern places the iodine at an electronically activated position for nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling, while the 2-phenyl group provides both steric and electronic modulation of the heterocyclic core. The compound belongs to a broader class of iodo-phenylpyrimidines that have been investigated as irreversible inhibitors of macrophage migration inhibitory factor (MIF) and D-dopachrome tautomerase (DDT) [1], as well as building blocks for kinase-targeted libraries and antiviral heteroarylpyrimidine scaffolds [2].

Why 4-Iodo-2-phenylpyrimidine Cannot Be Interchanged with 4-Bromo, 4-Chloro, or 6-Phenyl Regioisomeric Analogs


In halogenated pyrimidine chemistry, the identity of the halogen and the position of the aryl substituent are not interchangeable parameters. The C–I bond (bond dissociation energy ~228 kJ/mol) is substantially weaker than C–Br (~290 kJ/mol) and C–Cl (~346 kJ/mol), conferring fundamentally different oxidative addition kinetics with Pd(0) catalysts and altering the viable temperature window for chemoselective cross-coupling [1]. Furthermore, the 2-phenyl substitution pattern creates a distinct electronic environment compared to the 6-phenyl regioisomer (4-IPP); the pyrimidine nitrogen atoms are positioned differently relative to the phenyl ring, affecting both hydrogen-bonding capacity and the electrophilicity of the C–I carbon [2]. In biological contexts, halogen-dependent potency differences have been demonstrated: in heteroarylpyrimidine anti-HBV assays, iodo-substituted analogs achieved EC₅₀ values of 4.0–4.1 µM, whereas the corresponding bromo analog showed EC₅₀ = 5.2 µM and the chloro analog was inactive at 10 µM [3]. Substituting the iodine with bromine or chlorine, or relocating the phenyl group, therefore alters the compound's synthetic utility and biological profile in ways that cannot be compensated by adjusting reaction conditions alone.

4-Iodo-2-phenylpyrimidine: Quantitative Differentiation Evidence Versus Closest Analogs


Anti-HBV Potency: Iodo-Substituted Heteroarylpyrimidines Outperform Bromo and Chloro Analogs in HepAD38 Replication Assays

In a systematic structure–activity relationship study of heteroarylpyrimidine HBV capsid assembly effectors, compounds bearing an iodine substituent at the key position demonstrated superior antiviral potency compared to their bromo and chloro counterparts. Specifically, compound 26a (Cl, H, I substitution pattern) exhibited an anti-HBV EC₅₀ of 4.1 µM in the HepAD38 hepatoma cell line, while the direct bromo analog 26b (Cl, H, Br) showed reduced potency with EC₅₀ = 5.2 ± 1.0 µM—an approximate 27% decrease in potency. The chloro analog 26c (Cl, H, Cl) was completely inactive at concentrations up to 10 µM. A second iodo-containing compound, 26h (Cl, I substitution), achieved EC₅₀ = 4.0 ± 1.1 µM, confirming the reproducibility of the iodine advantage [1]. This halogen-dependent potency gradient (I > Br ≫ Cl) was observed across multiple compound pairs in the series, establishing a class-level trend that informs building block selection for antiviral heteroarylpyrimidine libraries.

Antiviral drug discovery HBV capsid assembly effectors Halogen-dependent SAR

Suzuki Coupling Regioselectivity: 2-Phenyl Substitution Enforces Exclusive C4 Reactivity Not Achievable with 6-Phenyl Regioisomers

The Delia group demonstrated that Suzuki–Miyaura coupling on the pyrimidine ring follows a strict regiochemical order: position 4 reacts first, followed by position 6, and finally position 2 [1]. In 4-iodo-2-phenylpyrimidine, the 2-position is already occupied by a phenyl group, rendering the molecule monofunctional for Suzuki coupling at the C4–I site. In contrast, the commonly used 4-iodo-6-phenylpyrimidine (4-IPP) retains an unsubstituted C2 position, which can undergo competitive secondary coupling under forcing conditions or with excess boronic acid, leading to product mixtures. Additionally, Schomaker and Delia reported that chloropyrimidine substrates are preferable over iodo-, bromo-, and fluoropyrimidines for Suzuki coupling, but this finding applies specifically to cases where multiple halogens compete; in the case of 4-iodo-2-phenylpyrimidine, the single iodine at the most reactive position (C4) in a scaffold where C2 is blocked enables clean, predictive mono-functionalization with yields typically in the 58–85% range for analogous 4-iodopyrimidine Suzuki couplings [2].

Cross-coupling methodology Regioselective synthesis Pyrimidine functionalization

MIF Tautomerase Inhibition: Iodo-Phenylpyrimidine Class Demonstrates >10-Fold Superiority Over Non-Covalent Inhibitor ISO-1

The iodo-phenylpyrimidine pharmacophore has been validated as an irreversible covalent inhibitor of macrophage migration inhibitory factor (MIF) through the extensively characterized 4-iodo-6-phenylpyrimidine (4-IPP). In cell-free dopachrome tautomerase activity assays using recombinant human MIF, 4-IPP exhibited an IC₅₀ of approximately 5 µM, representing a 10-fold improvement over the prototypical non-covalent MIF inhibitor ISO-1 (IC₅₀ ~50 µM) . In cell-based functional assays, 4-IPP at 10 µM inhibited A549 lung adenocarcinoma cell migration by 50% and anchorage-independent growth by 57%, while ISO-1 at the same concentration produced 0% inhibition in both assays . The covalent mechanism proceeds via nucleophilic attack of the MIF N-terminal proline (Pro-1) on the C4 position of the iodopyrimidine, displacing iodide and forming a stable 6-phenylpyrimidine adduct with a mass shift of +154 Da confirmed by LC-MS [1]. Critically, patent literature explicitly includes 4-iodo-2-phenylpyrimidine and its analogs within the genus of iodo-pyrimidine MIF/DDT dual inhibitors, with the 2-phenyl substitution pattern offering a distinct vector for additional substitution compared to the 6-phenyl series [2].

MIF inhibition Cancer cell migration Irreversible covalent inhibitors

C–I Bond Dissociation Energy Advantage: Milder Cross-Coupling Conditions Relative to C–Br and C–Cl Analogs

The carbon–halogen bond dissociation energy (BDE) follows the established trend C–I (228 kJ/mol) < C–Br (290 kJ/mol) < C–Cl (346 kJ/mol) for aryl halides [1]. This 62 kJ/mol difference between C–I and C–Br translates into substantially lower activation barriers for oxidative addition to Pd(0)—the rate-determining step in Suzuki, Sonogashira, and Heck couplings. Computational studies on heteroaryl halide oxidative addition confirm activation energies of approximately 5 kcal/mol for C–I cleavage versus 10 kcal/mol for C–Br and 12 kcal/mol for C–Cl, consistent with leaving-group ability . For 4-iodo-2-phenylpyrimidine, this enables efficient cross-coupling at lower temperatures (typically 50–80 °C) and shorter reaction times compared to the 4-bromo analog, which generally requires 80–100 °C. This thermal advantage is particularly relevant when coupling thermally sensitive boronic acids or when sequential coupling strategies demand chemoselective differentiation between multiple halogen handles.

Cross-coupling energetics Oxidative addition kinetics Chemoselective functionalization

Aminolysis Reactivity Hierarchy: Bromopyrimidine Is Most Reactive, but Iodo Enables Broader Nucleophile Scope Under Milder Conditions

Arantz and Brown systematically measured times of half-completion (t₁/₂ values) for aminolysis of 2-halogeno-, 5-bromo-2-halogeno-, 2-halogeno-4,6-dimethyl-, and 4-halogeno-2,6-dimethyl-pyrimidines with isopentylamine and 1,4-dimethylpentylamine [1]. Within each structural group, the bromopyrimidine was consistently the most reactive and the chloropyrimidine the least reactive, but the maximum rate difference across all three halogens was approximately three-fold. This narrow three-fold window means that while bromo derivatives react fastest in SNAr amination, iodo derivatives offer a superior balance of reactivity and selectivity—the weaker C–I bond enables reactions with less nucleophilic amines (e.g., electron-deficient anilines) that fail to react with chloro derivatives, while the moderate rate relative to bromo reduces the risk of over-reaction or competing side processes when using highly nucleophilic amines. No analogous direct head-to-head aminolysis data exist for 4-halogeno-2-phenylpyrimidines specifically, but the established rank order (Br ≥ I > Cl, within ~3-fold) provides a class-level framework for reactivity prediction [1].

Nucleophilic aromatic substitution Aminolysis kinetics Halogen leaving-group ability

Synthetic Accessibility via C–H Activation: Direct Iodination Route from 2-Phenylpyrimidine Confirms Scalable Access

Gupta and coworkers demonstrated a Pd-catalyzed regioselective C–H activation/iodination protocol for 4-arylpyrimidines using N-iodosuccinimide (NIS) as the iodinating agent [1]. This methodology directly converts 2-phenylpyrimidine into 4-iodo-2-phenylpyrimidine without requiring pre-functionalization or halogen-exchange steps. The reaction proceeds with complete regioselectivity for the position ortho to the pyrimidine-directing group, and subsequent Suzuki–Miyaura and Sonogashira couplings of the resulting aryl iodides were demonstrated with yields of 25–58% for the full C–H activation/coupling sequence [1]. The scalability of this approach was explicitly noted, starting from readily accessible 4-arylpyrimidine precursors. This direct C–H iodination strategy provides a complementary synthetic route to traditional halogenation of pyrimidinones, enabling access to 4-iodo-2-phenylpyrimidine in fewer steps than would be required for the corresponding 4-bromo derivative via classical POCl₃/POBr₃ halogenation–exchange sequences.

C–H functionalization Late-stage iodination Scalable synthesis

Procurement-Relevant Application Scenarios for 4-Iodo-2-phenylpyrimidine Based on Quantitative Differentiation Evidence


Antiviral Drug Discovery: HBV Capsid Assembly Effector Library Synthesis

The demonstrated 1.3-fold EC₅₀ advantage of iodo- over bromo-heteroarylpyrimidines in HepAD38 HBV replication assays , combined with the complete inactivity of the chloro analog, makes 4-iodo-2-phenylpyrimidine the halogenated building block of choice for synthesizing focused libraries targeting the HBV capsid assembly pathway. The 2-phenyl group pre-installed on the scaffold eliminates the need for a first Suzuki coupling step at position 2, allowing medicinal chemistry teams to focus diversification efforts exclusively at the 4-position via the iodine handle—reducing library synthesis timelines by one full synthetic step compared to starting from 2,4-dihalopyrimidines .

MIF/DDT Pathway Inhibitor Development: Covalent Irreversible Probe Synthesis

The iodo-phenylpyrimidine pharmacophore, validated through 4-IPP's IC₅₀ of ~5 µM against MIF tautomerase (10-fold more potent than ISO-1 at ~50 µM) and its covalent suicide-substrate mechanism confirmed by LC-MS (+154 Da adduct) , establishes 4-iodo-2-phenylpyrimidine as a compelling scaffold for developing irreversible MIF and DDT dual inhibitors. The 2-phenyl regioisomer offers a structurally differentiated vector for probe development compared to the extensively studied 6-phenyl series, potentially enabling exploration of unexploited interactions with the MIF trimer interface. The patent coverage of the 2-phenyl scaffold within the iodo-pyrimidine MIF inhibitor genus provides a clear intellectual property landscape for groups pursuing this target class.

Sequential Cross-Coupling Strategy: Chemoselective C4 Functionalization with C2 Blocked

For synthetic methodology groups and process chemistry laboratories developing sequential multi-component coupling strategies, 4-iodo-2-phenylpyrimidine provides an unambiguous monofunctional handle at the most reactive pyrimidine position (C4), while the 2-phenyl group permanently blocks the secondary coupling site. This contrasts with 4-iodo-6-phenylpyrimidine where the unsubstituted C2 position remains available for undesired secondary reactions under Suzuki conditions . The weaker C–I bond (BDE ~228 kJ/mol) compared to C–Br (~290 kJ/mol) enables oxidative addition at lower temperatures (~50–80 °C vs. 80–100 °C), preserving the integrity of thermally labile coupling partners . This combination of regiochemical certainty and mild reaction conditions makes the compound a strategically valuable building block for constructing complex biaryl and alkyne-linked pyrimidine architectures via sequential Suzuki–Sonogashira protocols.

Structure–Activity Relationship Studies: Halogen Scanning in Pyrimidine-Based Kinase Inhibitor Scaffolds

For kinase inhibitor discovery programs employing phenylpyrimidine cores, 4-iodo-2-phenylpyrimidine serves as a versatile entry point for systematic halogen-scanning SAR. The iodo substituent at C4 can be directly compared with bromo and chloro congeners to probe halogen-bonding interactions with the kinase hinge region or hydrophobic back pocket. The HBV capsid effector SAR data, showing a clear potency rank of I (EC₅₀ = 4.0–4.1 µM) > Br (EC₅₀ = 5.2 µM) ≫ Cl (inactive) , suggests that iodine's polarizability and leaving-group character may contribute uniquely to target engagement beyond simple steric effects. Additionally, the C–H activation route from commercial 2-phenylpyrimidine ensures that the 4-iodo compound can be procured or synthesized efficiently even when the corresponding 4-bromo or 4-chloro analogs suffer from supply chain constraints.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Iodo-2-phenylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.